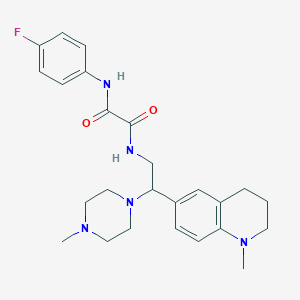

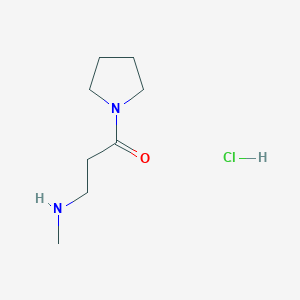

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea, also known as MTU, is a novel compound with potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit significant biological activity.

Scientific Research Applications

Directed Lithiation

Directed lithiation is a pivotal chemical process that enables the introduction of various substituents into molecules, enhancing their utility in medicinal chemistry and material science. Smith et al. (2013) demonstrated the effective lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcasing the method's capacity to yield high-value derivatives through subsequent reactions with electrophiles. This approach underscores the significance of precise lithiation techniques in synthesizing complex molecules for further scientific exploration (Smith, El-Hiti, & Alshammari, 2013).

Enzyme Inhibition

Enzyme inhibitors play a crucial role in the development of new therapeutic agents. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to investigate their antiacetylcholinesterase activity. By optimizing the spacer length and introducing conformational flexibility, they aimed to enhance the interaction with the enzyme's active site. Their research contributes to the understanding of how structural modifications can influence the inhibitory activity of compounds, potentially leading to the development of new drugs (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Neuroprotective Properties

The neuroprotective properties of certain chemical compounds are of significant interest for the treatment of neurodegenerative diseases. Azam, Alkskas, and Ahmed (2009) designed and synthesized a series of urea and thiourea derivatives that showed promising antiparkinsonian activity in animal models. Their work highlights the potential of these compounds in mitigating oxidative stress and providing neuroprotection, which could pave the way for new therapeutic strategies against Parkinson's disease and other neurodegenerative conditions (Azam, Alkskas, & Ahmed, 2009).

properties

IUPAC Name |

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-6-3-4-7-12(11)13(19-2)10-16-15(18)17-14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYQCVHDBJQKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)

![2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2558368.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)

![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)